Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate

Description

Structural Overview of Tert-Butyl 3-(5-Formyl-1,2-Oxazol-3-yl)Azetidine-1-Carboxylate

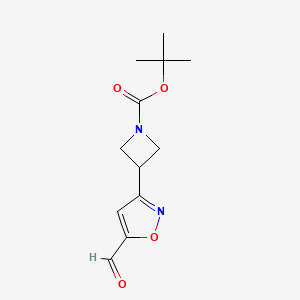

This compound is a heterocyclic organic compound characterized by a unique fusion of azetidine and oxazole rings. Its molecular formula, $$ \text{C}{12}\text{H}{16}\text{N}{2}\text{O}{4} $$, corresponds to a molecular weight of 252.27 g/mol. The compound’s structure (Figure 1) features three distinct functional groups:

- A tert-butyl carbamate group at the azetidine nitrogen, which serves as a protective moiety for amines during synthetic processes.

- A 1,2-oxazole ring substituted with a formyl group at the 5-position, introducing electrophilic reactivity.

- A four-membered azetidine ring , a strained heterocycle that influences conformational dynamics and intermolecular interactions.

The azetidine ring’s 3-position is linked to the oxazole moiety, creating a rigid, planar framework. The formyl group on the oxazole enhances the compound’s utility as a synthetic intermediate, enabling further derivatization via nucleophilic addition or condensation reactions.

Table 1: Key Structural and Physicochemical Properties

The tert-butyl group’s steric bulk shields the azetidine nitrogen, improving stability against hydrolysis and oxidation. Meanwhile, the oxazole’s aromaticity and electron-deficient nature make it a versatile scaffold for constructing pharmacophores.

Historical Context in Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds dominate medicinal chemistry, constituting 59% of FDA-approved drugs. The integration of azetidine and oxazole rings in this compound reflects two pivotal trends in drug discovery:

Azetidines in Bioactive Molecules : Azetidines, though less common than five- or six-membered heterocycles, offer strategic advantages. Their ring strain (approximately 26 kcal/mol) enhances binding affinity by enforcing specific conformations. For example, β-lactam antibiotics, such as penicillins, derive activity from a strained azetidine-like ring. Modern applications include kinase inhibitors and neuropharmacological agents, where azetidines improve metabolic stability and selectivity.

Oxazoles in Natural Products and Therapeutics : Oxazole rings are prevalent in bioactive natural products, including the cytotoxic diazonamides and the antifungal tenebriazine. The 1,2-oxazole isomer in this compound is less common than 1,3-oxazoles but is critical for hydrogen-bonding interactions in enzyme active sites. Recent metabologenomic studies have identified terminal oxazoles as key motifs in antifungal and anticancer agents.

Table 2: Prevalence of Heterocycles in Drug Discovery

The synthesis of this compound exemplifies advances in heterocyclic methodology. For instance, the formyl group is introduced via IBX (2-iodoxybenzoic acid) oxidation of a hydroxymethyl precursor, a strategy borrowed from prostaglandin synthesis. Such innovations highlight the compound’s role as a linchpin for generating diverse chemical libraries in drug discovery campaigns.

Properties

IUPAC Name |

tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,7-8H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBFSMUZYJTQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring and the introduction of the oxazole moiety. Reaction conditions may vary, but common reagents include bases, acids, and solvents such as dichloromethane or methanol.

Chemical Reactions Analysis

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Drug Development

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate has shown promise in drug development due to its structural features that can be modified to enhance pharmacological properties. The azetidine ring is known for its ability to mimic amino acids, making this compound a suitable candidate for designing peptide-like drugs.

Case Studies

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, β-lactams derived from azetidines have demonstrated significant activity against HT-29 colon cancer cells and MCF-7 breast cancer cells .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications.

Synthetic Pathways

- Cycloaddition Reactions : The compound can be utilized in cycloaddition reactions to synthesize more complex structures. This method has been employed to create monocyclic and bicyclic systems that are crucial in medicinal chemistry .

The oxazole moiety is associated with a range of biological activities, including antimicrobial and anti-inflammatory properties. The incorporation of this group into azetidine derivatives may enhance their therapeutic potential.

Biological Studies

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The presence of oxazole rings has been linked to improved efficacy in inhibiting bacterial growth .

Potential in Material Science

Beyond medicinal applications, this compound could also find applications in material science, particularly in the development of polymers or as a precursor for functional materials due to its unique chemical structure.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities:

Key Observations :

- The target compound uniquely combines an electron-withdrawing formyl group with a 1,2-oxazole ring, enhancing electrophilicity compared to analogs with electron-donating groups (e.g., hydroxymethyl in PB00441) .

- Compounds like 4p and 4q feature bulkier aromatic substituents (indole, triazole), which may reduce solubility but improve binding affinity in biological targets .

Reactivity Insights :

- The formyl group in the target compound offers a reactive site for nucleophilic additions (e.g., hydrazine or amine coupling), distinguishing it from non-aldehyde analogs like PB00441 .

Physicochemical Properties

Notable Trends:

- Lower molecular weight of the target compound compared to 4p and 4q suggests improved membrane permeability, a critical factor in drug design .

Biological Activity

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate (CAS Number: 1864058-39-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 252.27 g/mol

Structure: The compound features an azetidine ring with a tert-butyl ester and a formyl oxazole substituent, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1864058-39-8 |

| Molecular Weight | 252.27 g/mol |

| Molecular Formula | CHNO |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

- Anticancer Potential : In cell line studies, this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in experimental models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound might modulate pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of azetidine compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against S. aureus.

Case Study 2: Cytotoxicity in Cancer Cells

In a research article from Cancer Letters, the cytotoxic effect of this compound was assessed on MCF-7 and HeLa cells. The study found that treatment with the compound at concentrations of 25 µM led to a 50% reduction in cell viability after 48 hours, suggesting strong anticancer potential.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with the construction of the oxazole ring followed by azetidine functionalization. For example:

Oxazole Formation : React a β-keto ester with hydroxylamine to generate the 1,2-oxazole core. The formyl group at position 5 can be introduced via Vilsmeier-Haack formylation .

Azetidine Coupling : Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the tert-butyl-protected azetidine moiety to the oxazole ring. The tert-butyl group enhances steric protection during subsequent reactions .

Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the product. Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Identify the tert-butyl group as a singlet at δ ~1.4 ppm (9H). The azetidine protons appear as multiplets between δ 3.0–4.0 ppm. The formyl proton (CHO) resonates as a singlet near δ 9.8–10.2 ppm .

- 13C-NMR : The carbonyl carbon of the tert-butyl carbamate appears at ~155 ppm. The oxazole carbons (C3, C5) show signals between 140–160 ppm .

- IR : Stretching vibrations for C=O (tert-butyl carbamate: ~1680–1720 cm⁻¹) and aldehyde C=O (~1700–1750 cm⁻¹) confirm functional groups .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention. Store material in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence reactivity in downstream functionalization?

- Methodological Answer :

- The tert-butyl group hinders nucleophilic attack on the azetidine nitrogen, enabling selective modifications at the formyl or oxazole positions. For example:

- Aldehyde Derivatization : The formyl group can undergo condensation with amines (e.g., hydrazines for hydrazone formation) without disrupting the carbamate .

- Oxazole Modifications : Electrophilic substitution at the oxazole’s C4 position is sterically unencumbered, allowing halogenation or cross-coupling reactions .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the azetidine ring may cause splitting inconsistencies. Use variable-temperature NMR to freeze ring puckering .

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns. For example, deuterating the formyl proton eliminates its coupling in 1H-NMR .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. What strategies optimize stability during long-term storage?

- Methodological Answer :

- Temperature Control : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate or oxidation of the formyl group .

- Lyophilization : For hygroscopic batches, lyophilize the compound and store in vacuum-sealed vials .

- Stability Monitoring : Perform periodic HPLC-MS checks to detect degradation (e.g., tert-butyl cleavage or formyl oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.